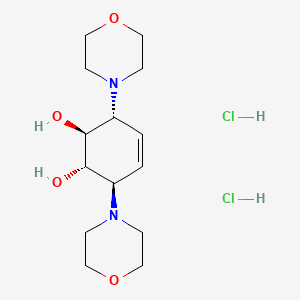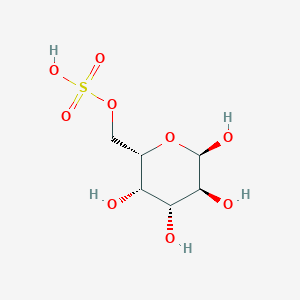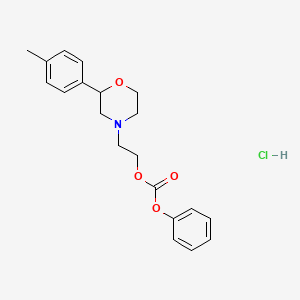
Carbonic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride is a complex organic compound with a unique structure that combines a carbonic acid ester with a morpholine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride typically involves the esterification of carbonic acid with the appropriate alcohols and phenols. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction may be carried out in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Carbonic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which carbonic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules. The morpholine ring and phenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Carbonic acid esters: Compounds like ethyl carbonate and methyl carbonate share similar ester functionalities.
Morpholine derivatives: Compounds such as morpholine-4-carboxylic acid and N-methylmorpholine have similar structural features.
Phenyl esters: Phenyl acetate and phenyl benzoate are examples of compounds with similar ester groups.
Properties
CAS No. |
185759-04-0 |
|---|---|
Molecular Formula |
C20H24ClNO4 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)morpholin-4-yl]ethyl phenyl carbonate;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-16-7-9-17(10-8-16)19-15-21(11-13-23-19)12-14-24-20(22)25-18-5-3-2-4-6-18;/h2-10,19H,11-15H2,1H3;1H |
InChI Key |
VBJFHOGTZVGZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)OC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


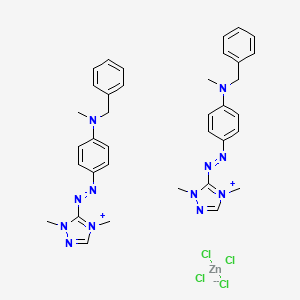
![3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile](/img/structure/B12699227.png)

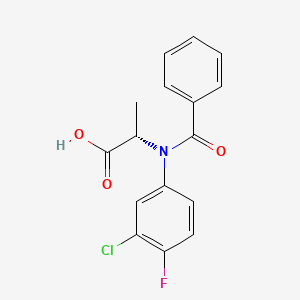
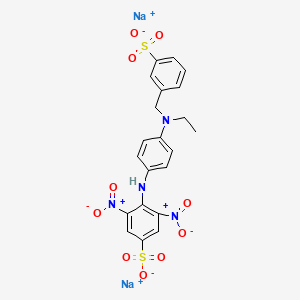

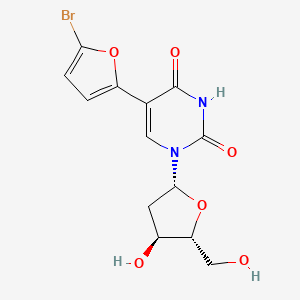
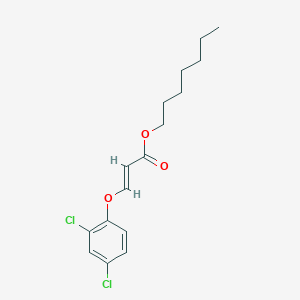

![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
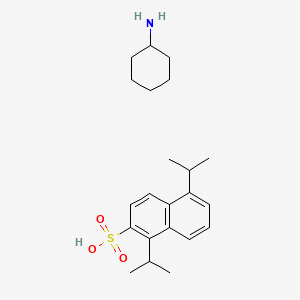
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
